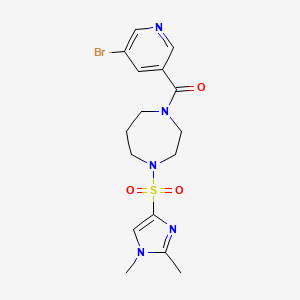

(5-bromopyridin-3-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN5O3S/c1-12-19-15(11-20(12)2)26(24,25)22-5-3-4-21(6-7-22)16(23)13-8-14(17)10-18-9-13/h8-11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYIKIHESCJKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues

The compound shares key features with several classes of molecules:

Key Differences :

- The sulfonamide linkage in the imidazole moiety contrasts with methylene or imino groups in ’s derivatives, possibly affecting hydrogen-bonding capacity.

Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound is unavailable, trends from analogues suggest:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5-bromopyridin-3-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves:

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the bromopyridine moiety to the diazepane scaffold .

- Sulfonylation : Introducing the sulfonyl group using (1,2-dimethyl-1H-imidazol-4-yl)sulfonyl chloride under anhydrous conditions with a base like triethylamine .

- Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization to isolate the final product .

- Critical Conditions :

- Temperature : Microwave-assisted heating (140°C) for rapid coupling .

- Atmosphere : Inert gas (argon/nitrogen) to prevent oxidation of sensitive intermediates .

- Catalyst : Bis(triphenylphosphine)palladium(II) dichloride for efficient cross-coupling .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns (e.g., bromine signatures) .

- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) .

- HPLC/LC-MS : Quantifies purity (>95% typically required for pharmacological studies) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound in neuropharmacology?

- Key Modifications :

- Bromine Replacement : Substitute bromine with other halogens (Cl, I) or electron-withdrawing groups to assess impact on target binding .

- Diazepane Ring Alterations : Introduce substituents (e.g., methyl, phenyl) to evaluate conformational flexibility .

- Assays :

- In Vitro : Enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement) .

- In Vivo : Behavioral models (e.g., rodent anxiety tests) for CNS activity .

Q. How to resolve contradictions in reported biological activity data across studies?

- Factors to Investigate :

| Variable | Impact | Example |

|---|---|---|

| Purity | Impurities may skew bioactivity | Use LC-MS to confirm >95% purity |

| Assay Conditions | pH, temperature, and co-solvents affect results | Replicate studies under standardized protocols |

| Cell Lines | Genetic variability in target expression | Validate using multiple cell lines (e.g., HEK293 vs. SH-SY5Y) |

- Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers or batch effects .

Q. What computational strategies predict the compound’s target pathways?

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to enzymes (e.g., kinases) or receptors (e.g., serotonin 5-HT₆) .

- QSAR Modeling : Train models on analogs with known IC₅₀ values to predict bioactivity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., blood-brain barrier penetration) .

Experimental Design & Data Analysis

Q. How to optimize reaction yields for intermediates prone to hygroscopicity or oxidation?

- Handling Hygroscopic Intermediates :

- Store under argon with molecular sieves .

- Use anhydrous solvents (e.g., dichloromethane dried over CaH₂) .

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

- Dose-Response Curves : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .

- Error Analysis : Report 95% confidence intervals and use bootstrap resampling for small datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.